molecular formula C19H12O2 B105417 Naphthylin CAS No. 1786-03-4

Naphthylin

Cat. No. B105417
CAS RN: 1786-03-4
M. Wt: 272.3 g/mol
InChI Key: CVLPPWGDNNZTRW-UHFFFAOYSA-N
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Description

Naphthylin is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish solid that is insoluble in water and soluble in organic solvents. Naphthylin is used in various scientific research applications due to its unique properties and ability to interact with biological systems.

Scientific Research Applications

Biodegradation and Environmental Impact

Naphthylin, particularly in the form of naphtha compounds, plays a significant role in environmental studies. For instance, research has shown that naphtha components are biodegraded under methanogenic conditions in oil sands tailings, impacting methane production and influencing extraction processes and management strategies for mature fine tailings (MFT) in oil sands (Siddique et al., 2007).

Industrial Applications and Energy Efficiency

Naphthylin is also significant in the industrial sector. A study by Ren, Patel, and Blok (2006) reviews the energy efficiency of conventional steam cracking and innovative olefin technologies. It highlights the considerable energy consumption of naphtha steam crackers, suggesting potential energy savings with advanced technologies (Ren et al., 2006).

Medical Imaging and Alzheimer's Disease

In medical research, naphthylin derivatives have been used in imaging studies related to Alzheimer's disease. A study using a hydrophobic radiofluorinated derivative of naphthylin showed potential in detecting neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).

Polymerization and Chemical Synthesis

Naphthylin's role in polymerization processes is highlighted by research on the polymerization of ethylene using nickel(II) catalysts. This study explores the influence of diimine ligand structure on polymer properties, demonstrating naphthylin's relevance in the synthesis of polymers (Gates et al., 2000).

Alternative Energy Processes

In the context of alternative energy, naphtha's role in redox oxy-cracking schemes has been investigated. This process, involving naphtha, promises reductions in energy consumption and CO2 emissions, underscoring naphthylin's potential in more efficient and environmentally friendly energy production (Haribal et al., 2018).

Molecular Simulation and Cracking Processes

The simulation of naphtha cracking, crucial for optimizing its industrial use, has been a subject of research. This includes the development of models to improve the efficiency of naphtha as a feedstock for ethylene production, indicating the compound's importance in chemical engineering (Wang Guoqing, 2010).

Naphthalene Diimides in Various Applications

The versatility of naphthalene diimides (NDIs), related to naphthylin, in various fields such as supramolecular chemistry, sensors, and medicinal applications has been extensively reviewed. This underscores the broad applicability of naphthylin and its derivatives in multiple scientific domains (Kobaisi et al., 2016).

Pharmaceutical Interactions and Environmental Fate

The interaction of pharmaceuticals like naproxen with naphthylin derivatives and their environmental fate has been a subject of interest. Studies have shown how such compounds behave in different environmental conditions, impacting agricultural soils and water resources (Topp et al., 2008).

Wastewater Treatment and Pollution Control

Naphthylin compounds have been studied for their role in treating wastewater containing carcinogens like naphthylamine. Research in this area focuses on advanced oxidation processes and catalysis, highlighting naphthylin's role in environmental remediation and pollution control (Chen et al., 2012).

properties

IUPAC Name

2-naphthalen-1-ylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPPWGDNNZTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058002
Record name Naphthylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthylin

CAS RN

1786-03-4
Record name 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Indandione, 2-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MD Bentley, MJS Dewar - Journal of the American Chemical …, 1970 - ACS Publications
Therates of solvolysis of a number of 2-arylethyl p-toluenesulfonates, ArCH2CH2OS02QH7, where ArH is an alternant aromatic hydrocarbon, have been measured in acetic acid, formic …
Number of citations: 24 pubs.acs.org
N da Mata, L Jales, AI Custódio… - Pregnancy and Anti …, 2020 - books.google.com
… In contrast, the use of penicillins with high protein binding, such as oxacillin, dicloxacillin, naphthylin and cloxacillin, promotes less bioavailability in fetal and amniotic fluid. The amniotic …
Number of citations: 1 books.google.com
A Marzec, S Czajkowska, HR Schulten - Energy & fuels, 1994 - ACS Publications
The aim of the study was to find coal pyrolysates that contributeto the formation of the optically anisotropic phase during carbonization and those whichform isotropic char. Twenty-seven …
Number of citations: 9 pubs.acs.org
S Boichuk, A Galembikova, K Syuzov, P Dunaev… - Molecules, 2021 - mdpi.com
Microtubule targeting agents (MTAs) that interfere with the dynamic state of the mitotic spindle are well-known and effective chemotherapeutic agents. These agents interrupt the …
Number of citations: 20 www.mdpi.com
TL Brunton - 1885 - books.google.com
8 PREFACE. the manner in which the actions of the individual members of a class differ from each other. He requires, in fact, a knowledge of the ways in which the various functions of …
Number of citations: 39 books.google.com
YP Ustimenko, AM Agafontsev, AV Tkachev - Chemistry of Heterocyclic …, 2022 - Springer
Methods for the preparation of pinopyridines from pinocarvone oxime or its ethers and alkenes (alkynes) using the C–H activation reaction were studied. Palladium complexes and …
Number of citations: 1 link.springer.com
CMCO Mp - Springer
Number of citations: 0
MG Fraziano - 2022 - scholar.archive.org
Methode: Es handelt sich um eine retrospektive monozentrische klinische Studie. Mittels enger Einschlusskriterien konnten Daten von 120 Patienten aus der chirurgischen …
Number of citations: 5 scholar.archive.org

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